molecular formula C21H26N2O6S B3978892 ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

Cat. No. B3978892
M. Wt: 434.5 g/mol
InChI Key: FFFYCRMIRCPWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is a synthetic compound that has gained interest in the scientific community due to its potential applications in medical research. This compound is commonly referred to as EEMB and is a member of the benzoate family. EEMB has been found to exhibit various biochemical and physiological effects, making it a useful tool in scientific research.

Mechanism of Action

The mechanism of action of EEMB is not fully understood. However, it has been suggested that EEMB may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
EEMB has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, EEMB has been found to have antioxidant and antibacterial properties. EEMB has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

One of the advantages of using EEMB in scientific research is its ability to selectively inhibit certain enzymes and pathways. This allows researchers to study the effects of specific enzymes and pathways on various biological processes. However, one limitation of using EEMB is its potential toxicity and side effects. Careful consideration must be taken when using EEMB in laboratory experiments to ensure the safety of researchers and test subjects.

Future Directions

There are several potential future directions for research involving EEMB. One area of interest is the development of EEMB as an anticancer drug. Further research is needed to determine the efficacy and safety of EEMB in vivo. Additionally, research on the potential uses of EEMB in the treatment of inflammatory diseases and other conditions is ongoing. Finally, further research is needed to fully understand the mechanism of action of EEMB and its effects on various biological processes.

Scientific Research Applications

EEMB has been found to have a range of potential applications in scientific research. One of the primary uses of EEMB is in the study of cancer. EEMB has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for anticancer drug development. Additionally, EEMB has been found to have anti-inflammatory properties, making it useful in the study of inflammatory diseases.

properties

IUPAC Name

ethyl 4-[2-(4-ethoxy-N-methylsulfonylanilino)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-5-28-19-13-11-18(12-14-19)23(30(4,26)27)15(3)20(24)22-17-9-7-16(8-10-17)21(25)29-6-2/h7-15H,5-6H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFYCRMIRCPWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=C(C=C2)C(=O)OCC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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